N-butyl-2-chloro-N-ethylacetamide

Catalog No.
S3657527
CAS No.
2567-58-0
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-2-chloro-N-ethylacetamide

CAS Number

2567-58-0

Product Name

N-butyl-2-chloro-N-ethylacetamide

IUPAC Name

N-butyl-2-chloro-N-ethylacetamide

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H16ClNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3

InChI Key

UYWAAEYPCHPYEN-UHFFFAOYSA-N

SMILES

CCCCN(CC)C(=O)CCl

Canonical SMILES

CCCCN(CC)C(=O)CCl

N-butyl-2-chloro-N-ethylacetamide is a synthetic organic compound with the molecular formula C8H16ClNOC_8H_{16}ClNO and a molecular weight of approximately 177.68 g/mol. It is classified as an amide and contains both an ethyl and a butyl group attached to the nitrogen atom, along with a chlorine substituent on the carbon adjacent to the carbonyl group. This compound is recognized for its potential applications in pharmaceuticals and chemical synthesis, particularly in the development of various bioactive molecules.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
  • Formation of Weinreb Amides: This compound can be converted into Weinreb amides, which are useful intermediates in organic synthesis, particularly for forming ketones when reacted with Grignard reagents or organolithium compounds .
  • Hydrolysis: Under acidic or basic conditions, N-butyl-2-chloro-N-ethylacetamide can hydrolyze to yield the corresponding carboxylic acid and amine.

N-butyl-2-chloro-N-ethylacetamide can be synthesized through several methods:

  • Direct Chlorination: Ethyl N-butylacetamide can be chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
  • Alkylation Reactions: The synthesis may also involve alkylation of N-ethylacetamide using butyl chloride under basic conditions.
  • Amidation: Reacting butyryl chloride with N-ethylamine can yield N-butyl-2-chloro-N-ethylacetamide through amidation processes.

N-butyl-2-chloro-N-ethylacetamide finds applications in:

  • Pharmaceutical Development: It serves as an intermediate for synthesizing bioactive compounds.
  • Chemical Synthesis: Utilized in various organic reactions to create more complex molecules.
  • Research: Employed in laboratory settings for studying reaction mechanisms involving amides and chlorinated compounds.

While specific interaction studies involving N-butyl-2-chloro-N-ethylacetamide are scarce, compounds with similar structures have been investigated for their interactions with enzymes and receptors. For instance, chloroacetamides have been shown to interact with acetylcholinesterase and other biological targets, suggesting that N-butyl-2-chloro-N-ethylacetamide may also exhibit similar interactions that warrant further investigation.

Several compounds share structural similarities with N-butyl-2-chloro-N-ethylacetamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
N-methyl-2-chloro-N-butyramideC6H12ClNOC_6H_{12}ClNOContains a methyl group instead of ethyl; used in similar applications.
2-chloro-N-(2-ethylphenyl)acetamideC10H12ClNOC_10H_{12}ClNOFeatures an aromatic ring; potential for different biological activity.
N-propyl-2-chloro-N-methylacetamideC7H14ClNOC_7H_{14}ClNOPropyl group instead of butyl; used for similar synthetic pathways.

Uniqueness

N-butyl-2-chloro-N-ethylacetamide is unique due to its combination of aliphatic chains and a chlorinated amide structure, which may confer distinct reactivity patterns compared to its analogs. Its potential applications in pharmaceutical synthesis make it a compound of interest for further research and development in medicinal chemistry.

XLogP3

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Dates

Last modified: 08-20-2023

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